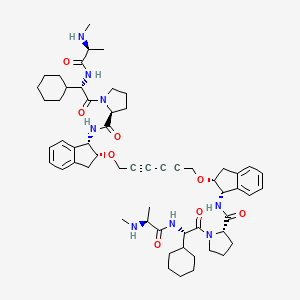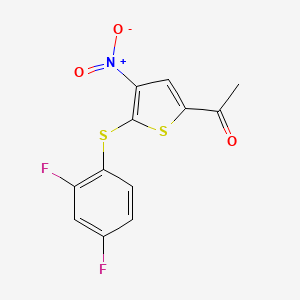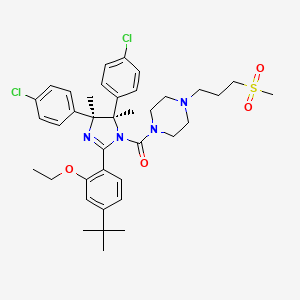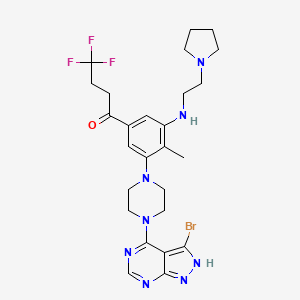
XL-418
Vue d'ensemble
Description
XL-418 est une petite molécule sélective et active par voie orale qui cible la protéine kinase B (également connue sous le nom d’AKT) et la protéine ribosomale S6 kinase (également connue sous le nom de p70S6K). Ces kinases sont souvent surexprimées dans divers cancers, ce qui fait de this compound un agent antinéoplasique potentiel. En inhibant ces kinases, this compound peut induire l’apoptose et inhiber la traduction dans les cellules tumorales .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de XL-418 implique plusieurs étapes, y compris la formation d’intermédiaires clés et leur couplage ultérieur. Les voies de synthèse et les conditions réactionnelles spécifiques sont propriétaires et non divulguées publiquement. On sait que le composé est synthétisé par une série de réactions organiques qui impliquent l’utilisation de divers réactifs et catalyseurs .
Méthodes de production industrielle
La production industrielle de this compound impliquerait probablement des techniques de synthèse organique à grande échelle, y compris des procédés discontinus et en flux continu. Le processus de production serait optimisé pour le rendement, la pureté et la rentabilité. Des détails spécifiques sur les méthodes de production industrielle ne sont pas disponibles publiquement .
Analyse Des Réactions Chimiques
Types de réactions
XL-418 subit diverses réactions chimiques, notamment :
Oxydation : implique l’ajout d’oxygène ou l’élimination d’hydrogène.
Réduction : implique l’ajout d’hydrogène ou l’élimination d’oxygène.
Substitution : implique le remplacement d’un groupe fonctionnel par un autre
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant this compound comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions spécifiques, telles que la température, la pression et le solvant, dépendent de la réaction et du produit souhaités .
Principaux produits formés
Les principaux produits formés à partir des réactions de this compound dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent produire des dérivés oxydés, tandis que les réactions de réduction peuvent produire des dérivés réduits .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : utilisé comme composé outil pour étudier l’inhibition de la protéine kinase B et de la protéine ribosomale S6 kinase.
Biologie : étudié pour ses effets sur les voies de signalisation cellulaire et l’apoptose.
Médecine : exploré comme agent thérapeutique potentiel pour divers cancers.
Industrie : utilisé dans le développement de nouveaux médicaments anticancéreux et comme composé de référence en recherche pharmaceutique .
Applications De Recherche Scientifique
XL-418 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of protein kinase B and ribosomal protein S6 kinase.
Biology: Investigated for its effects on cell signaling pathways and apoptosis.
Medicine: Explored as a potential therapeutic agent for various cancers.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research .
Mécanisme D'action
XL-418 exerce ses effets en inhibant l’activité de la protéine kinase B et de la protéine ribosomale S6 kinase, qui agissent en aval de la phosphoinositide-3 kinase. L’activation de ces kinases est un événement fréquent dans les tumeurs humaines, favorisant la croissance cellulaire, la survie et la résistance à la chimiothérapie et à la radiothérapie. L’inhibition de ces kinases par this compound induit l’apoptose et inhibe la traduction dans les cellules tumorales .
Comparaison Avec Des Composés Similaires
Composés similaires
Ibrutinib : une petite molécule qui inhibe la tyrosine kinase de Bruton.
Zanubrutinib : un autre inhibiteur de la tyrosine kinase de Bruton.
Dasatinib : un inhibiteur de la tyrosine kinase utilisé dans le traitement de certains cancers
Unicité de XL-418
This compound est unique en son genre par son double inhibition de la protéine kinase B et de la protéine ribosomale S6 kinase, ce qui en fait un agent antinéoplasique puissant. Sa capacité à cibler plusieurs kinases impliquées dans la survie et la prolifération des cellules cancéreuses le distingue des autres composés similaires .
Propriétés
IUPAC Name |
1-[3-[4-(3-bromo-2H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-4-methyl-5-(2-pyrrolidin-1-ylethylamino)phenyl]-4,4,4-trifluorobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32BrF3N8O/c1-17-19(31-6-9-36-7-2-3-8-36)14-18(21(39)4-5-26(28,29)30)15-20(17)37-10-12-38(13-11-37)25-22-23(27)34-35-24(22)32-16-33-25/h14-16,31H,2-13H2,1H3,(H,32,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBSEBRGSVFUHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N2CCN(CC2)C3=NC=NC4=NNC(=C43)Br)C(=O)CCC(F)(F)F)NCCN5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32BrF3N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
XL418 is a small molecule that inhibits the activity of protein kinase B (PKB or AKT) and S6 Kinase (S6K), which act downstream of phosphoinosotide-3 kinase (PI3K). Activation of these kinases is a frequent event in human tumors, promoting cell growth, survival, and resistance to chemotherapy and radiotherapy. Inactivation of the pathway through inhibition of AKT is expected to induce apoptosis (programmed cell death) in tumor cells. AKT inhibitors may also sensitize tumor cells to a wide range of chemotherapy. | |
| Record name | XL418 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05204 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
871343-09-8 | |
| Record name | XL-418 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871343098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | XL-418 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLJ18SRI8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


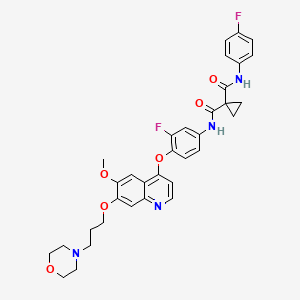


![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)
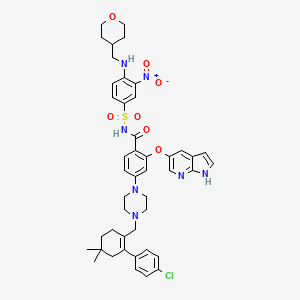
![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B612063.png)

